Uranediol
Description
Contextualization of Uranium Coordination Chemistry and Actinide Research
Uranium, as a key actinide element, exhibits a diverse coordination chemistry influenced by its multiple accessible oxidation states (primarily +III to +VI) and the involvement of its 5f, 6d, and 7s orbitals in bonding. researchgate.netnih.govnih.gov The study of uranium complexes is crucial for understanding its behavior in various chemical environments, including those relevant to nuclear fuel reprocessing, waste management, and environmental remediation. researchgate.netkit.edu Actinide coordination chemistry, in general, is a field of growing interest, with recent progress made in synthesizing complexes featuring metal-ligand multiple bonding and exploring their reactivity. nih.govrsc.orgacs.org The unique electronic structure of actinides leads to a rich repertoire of metal-ligand bonding with varying degrees of covalency and orbital contributions. researchgate.net
Overview of Diol Ligands in Inorganic and Organometallic Systems
Diol ligands, characterized by the presence of two hydroxyl groups, are versatile in coordination chemistry due to their ability to act as chelating or bridging ligands through their oxygen atoms. They can adopt various coordination modes depending on the positions of the hydroxyl groups and the presence of additional donor atoms. rsc.org In inorganic and organometallic systems, diols and their derivatives have been employed to synthesize a wide range of complexes, including high-spin molecules and single-molecule magnets, particularly with transition metal ions. rsc.org The structural diversity of these complexes arises from the flexibility of diol ligands to adopt different bridging coordination modes. rsc.org
Rationale for Investigating Novel Uranediol Architectures
The investigation of novel this compound architectures is motivated by the potential to create complexes with tailored properties. The interaction between uranium ions, particularly the stable uranyl ion (UO₂²⁺), and diol ligands can lead to the formation of diverse structural assemblies, from discrete molecules to extended networks. researchgate.netmdpi.com Given the strong uranium-oxygen bonds and the preference of uranyl for coordination by hard oxygen donors, diols are well-suited ligands for exploring new coordination environments around uranium centers. nih.govresearchgate.netmdpi.com The ability of diols to form chelates or bridges can influence the coordination number and geometry around the uranium ion, potentially leading to enhanced stability or novel reactivity. Research in this area contributes to a deeper understanding of ligand-metal complementarity in actinide chemistry and can inform the design of ligands for specific applications, such as extraction processes. researchgate.netkit.eduosti.gov
Historical Trajectory of Uranium-Oxygen Ligand Systems
The coordination chemistry of uranium has been researched extensively since the 19th century. researchgate.net Historically, the focus was often on complexes with "hard" donor atoms, such as oxygen, which align with the hard Lewis acidic nature of uranium ions, particularly in higher oxidation states like U(VI). researchgate.netmdpi.com The uranyl ion (UO₂²⁺) is a particularly stable and common species in uranium chemistry, often forming complexes with five or six ligand groups, primarily oxygen atoms, in the equatorial plane perpendicular to the linear uranyl axis. researchgate.netcdnsciencepub.com The development of stable starting materials has significantly advanced the study of uranium's covalent bonding and its interactions with various ligands. researchgate.net While early research laid the foundation, more recent efforts have focused on synthesizing complexes that can stabilize unusual oxidation states or support small molecule activation, often leveraging the specific properties of different ligand systems, including those with oxygen donors. researchgate.netrsc.org The formation of µ₃-bonded oxido ligands is a common feature in the structural chemistry of oligomeric and polymeric uranyl compounds, highlighting the propensity for oxygen-bridged structures. mdpi.com
Table 1: Properties of a Representative Uranium-Diol Complex (Pentane-2,4-diol;uranium)
| Property | Value/Description |
| Molecular Weight | Varies with hydration/counterions; anhydrous typically 500-650 g/mol . vulcanchem.com |
| Solubility | Soluble in polar solvents (DMSO, DMF); insoluble in non-polar solvents (hexane). vulcanchem.com |
| Stability | Decomposes above 200 °C; stability in aqueous solution is pH-dependent (optimal pH 5-7). vulcanchem.com |
| Spectroscopic Features (IR) | Stretching vibrations for U=O observed. vulcanchem.com |
| Coordination Geometry | Pentagonal-bipyramidal around the uranium center in some related complexes. vulcanchem.com |
Table 2: Selected Bond Lengths in a Trinuclear Uranyl Complex
| Bond Type | Bond Length Range (Å) |
| U–O (central oxido) | 2.183 - 2.313 mdpi.com |
| U–O1 | 2.196(9) - 2.510(11) mdpi.com |
Note: Data compiled from cited research findings. Specific values may vary depending on the exact complex structure and experimental conditions.
Detailed Research Findings:
Research on uranium-diol systems and related uranium-oxygen complexes has revealed several key findings:
The molecular structure of some uranium complexes with diol-like ligands, such as pentane-2,4-dione (a related β-diketonate), shows a pentagonal-bipyramidal coordination sphere around the uranium center, with oxygen atoms from the ligand and uranyl group coordinating to the metal. vulcanchem.com
Synthesis of uranium-diol complexes can involve the deprotonation of the diol followed by coordination to the uranyl ion, displacing other counterions. vulcanchem.com
Detailed structural characterization using techniques like single-crystal X-ray diffraction is crucial for understanding the coordination geometry and bonding within these complexes. vulcanchem.com
Some studies have explored the use of modified diol ligands, such as fluorinated analogs, to tune the properties of the resulting uranium complexes, for example, to improve solubility in specific solvents. vulcanchem.com
The formation of multinuclear uranium clusters with oxygen-rich coordination spheres is observed, consistent with the hard nature of the uranyl cation and its preference for oxygen donors. researchgate.net
Specific trinuclear uranyl complexes supported by chelating ligands have been synthesized and structurally characterized, revealing the presence of µ₃-bonded oxido ligands and varying U-O bond lengths within the structure. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysene-1,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSBBUECCCNKS-NHJCDZISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3CCC4CC(CCC4(C3CCC2(C1O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123875 | |
| Record name | (1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-Octadecahydro-2,10a,12a-trimethyl-1,8-chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-51-8 | |
| Record name | (1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-Octadecahydro-2,10a,12a-trimethyl-1,8-chrysenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uranediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R,4aS,4bR,6aS,8S,10aS,10bS,12aS)-Octadecahydro-2,10a,12a-trimethyl-1,8-chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87KZC0P5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Uranediol Complexes
Novel Synthetic Pathways for Accessing Uranediol Frameworks
Novel synthetic routes for uranium complexes with diol frameworks often involve the reaction of a uranium precursor with a diol or a ligand containing diol functionalities. The specific pathway is influenced by the uranium oxidation state, the nature of the ligand, and reaction conditions.
Direct Coordination Approaches with Diol Ligands
Direct coordination involves the reaction of a uranium salt or complex with a diol ligand, leading to the formation of coordinate bonds between the oxygen atoms of the diol and the uranium center. This can result in mononuclear or multinuclear complexes, with the diol acting as a chelating or bridging ligand. For instance, uranyl complexes with Schiff base ligands derived from propane-1,2-diol or 2-hydroxymethyl-propane-1,3-diol have been synthesized through direct reaction with uranyl nitrate (B79036) acs.orgresearchgate.net. These reactions typically occur in the presence of a base to deprotonate the hydroxyl groups, facilitating coordination to the uranyl ion acs.orgresearchgate.net. The resulting complexes can feature distorted pentagonal bipyramidal geometry around the uranyl center, with the hydroxyl groups participating in chelating, bridging, or coordinate covalent bonds acs.org.
Ligand Exchange Strategies for this compound Formation
Ligand exchange is a common strategy where pre-existing ligands in a uranium complex are replaced by diol ligands. This method is particularly useful for introducing diols into the coordination sphere of uranium, especially when direct synthesis is challenging. While specific examples of diol-for-ligand exchange in uranium complexes are not extensively detailed in the immediate search results, ligand exchange is a well-established technique in uranium chemistry for modifying the coordination environment around the uranium center rsc.orgrsc.orgresearchgate.net. This can involve the displacement of labile ligands such as halides or solvent molecules by chelating diol ligands, leading to the formation of stable this compound frameworks.
Redox-Controlled Synthesis of this compound Derivatives
Redox control plays a significant role in the synthesis of uranium complexes, as uranium exhibits multiple accessible oxidation states (primarily +III to +VI) springernature.comresearchgate.net. Redox-controlled synthesis of this compound derivatives could involve the reaction of a diol with a uranium precursor in a specific oxidation state, or the redox transformation of a pre-formed uranium complex in the presence of a diol. For example, studies on the redox chemistry of uranium complexes with various ligands, including those with oxygen donors, highlight the ability to control the uranium oxidation state through appropriate reagents springernature.comresearchgate.netchemrxiv.orgrsc.org. While direct examples with diols are limited in the provided snippets, the principle of using redox reactions to access different uranium oxidation states and subsequently react them with diols or ligands containing hydroxyl groups is a viable synthetic approach. This can lead to complexes with uranium in unusual oxidation states stabilized by the diol ligand framework.
Template-Assisted Synthesis and Self-Assembly Processes
Template-assisted synthesis utilizes a template molecule or structure to guide the assembly of the metal complex, influencing its final structure and properties osti.govresearchgate.netmdpi-res.comresearchgate.netnih.govrsc.orgepfl.ch. In the context of this compound complexes, this could involve using a template to orient diol ligands around a uranium ion, facilitating the formation of specific complex architectures, such as coordination polymers or discrete multinuclear complexes. Research shows the use of template procedures in the synthesis of diastereopure uranium complexes with ligands containing oxygen and nitrogen donors osti.govresearchgate.net. Although not exclusively focused on diols, these examples demonstrate how a template can control the stereochemistry and formation of the metal complex framework osti.govresearchgate.net. Self-assembly processes, driven by coordination interactions and potentially hydrogen bonding involving the hydroxyl groups of the diol ligands, can also lead to the spontaneous formation of ordered this compound frameworks.
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanisms involved in the formation of this compound complexes is crucial for optimizing synthetic routes and designing new ligands and complexes. Mechanistic studies provide insights into the elementary steps of the reaction, the role of intermediates, and the factors influencing reactivity and selectivity.
Advanced Spectroscopic and Structural Elucidation of Uranediol Complexes
High-Resolution X-ray Crystallography of Uranediol Species
High-resolution X-ray crystallography stands as the most powerful tool for determining the precise three-dimensional structure of crystalline materials, including this compound complexes. wikipedia.orgnih.gov It offers unambiguous insights into the molecular architecture, which is fundamental for understanding the chemical and physical properties of these compounds. nih.gov
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnih.gov This electron density map is then used to determine the precise positions of each atom in the molecule, as well as their chemical bonds and other structural details. wikipedia.orgcarleton.edu
SC-XRD analysis provides highly accurate measurements of bond lengths and angles, which are critical for describing the coordination environment of the uranium center in this compound complexes. carleton.edu Uranium in its +6 oxidation state, as found in uranyl compounds, typically exhibits a linear O=U=O moiety, known as the uranyl group. The oxygen atoms of this group are referred to as axial oxygens (Oax). The diol ligand and any other coordinating species bind to the uranium atom in the equatorial plane, perpendicular to the uranyl axis.
The coordination number of the uranium center is determined by the number of ligand atoms bonded in the equatorial plane. For U(VI) complexes, common coordination numbers are 4, 5, or 6, leading to square bipyramidal, pentagonal bipyramidal, or hexagonal bipyramidal geometries, respectively. libretexts.org The geometry is influenced by the size of the uranium ion and the steric and electronic properties of the ligands. libretexts.orgyoutube.com
Key structural parameters obtained from diffraction data include:
U=Oax Bond Lengths: These bonds within the uranyl group are typically very short (in the range of 1.75–1.85 Å), indicating a strong triple bond character.
U-Oeq Bond Lengths: The bonds from the uranium to the equatorial oxygen atoms of the diol ligand are significantly longer (typically 2.25–2.50 Å), reflecting their single bond nature.
Oax=U=Oax Bond Angle: In an ideal uranyl group, this angle is 180°, confirming its linearity.
Equatorial Bond Angles: The angles between the equatorial ligands depend on the coordination geometry and can reveal distortions from ideal geometries.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| U=O (axial) Bond Length | 1.75 - 1.85 Å | Indicates strong, covalent triple bond character of the uranyl oxo groups. |
| U-O (equatorial) Bond Length | 2.25 - 2.50 Å | Represents the coordinative bond to the diol ligand's oxygen atoms. |
| O=U=O (axial) Angle | ~180° | Confirms the characteristic linearity of the uranyl cation. |
| Coordination Geometry | Pentagonal or Hexagonal Bipyramidal | Describes the arrangement of ligands in the equatorial plane around the uranium center. |
Beyond the structure of a single molecule, X-ray crystallography elucidates how individual this compound complexes are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. rsc.orgnih.gov The hydroxyl (-OH) groups of the diol ligand are capable of acting as both hydrogen bond donors and acceptors.
Advanced Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of molecules. triprinceton.org These methods are complementary and are used to identify functional groups and probe the strength and nature of chemical bonds within this compound complexes. ksu.edu.saedinst.com For a molecular vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com
The vibrational spectra of this compound complexes are dominated by the characteristic frequencies of the linear O=U=O group. The two key stretching vibrations are:
Symmetric Stretch (ν1): This mode is typically observed in the Raman spectrum and is forbidden in the IR spectrum for a perfectly linear and symmetric uranyl ion. nih.govrsc.org It usually appears in the 800–900 cm⁻¹ region. nih.gov
Asymmetric Stretch (ν3): This mode is IR active and appears at a higher frequency than the symmetric stretch, generally in the 900–1000 cm⁻¹ region. nih.govnih.gov
The precise frequencies of these U-O stretching modes are highly sensitive to the nature of the equatorial ligands. nih.gov Coordination of the diol ligand to the uranium center weakens the axial U=O bonds, resulting in a decrease (red-shift) in their stretching frequencies compared to the free uranyl ion. nih.gov This sensitivity allows vibrational spectroscopy to be a powerful tool for studying the electronic effects of ligands on the uranyl moiety. In addition to the uranyl modes, vibrations corresponding to the C-C and C-O bonds of the diol ligand can also be identified.
| Vibrational Mode | Spectroscopic Activity | Typical Frequency Range (cm⁻¹) | Structural Information |
|---|---|---|---|
| Uranyl Symmetric Stretch (ν1) | Raman Active | 800 - 900 | Sensitive to the strength of the axial U=O bonds and influenced by equatorial ligation. |
| Uranyl Asymmetric Stretch (ν3) | IR Active | 900 - 1000 | Also sensitive to equatorial coordination, providing complementary information to the ν1 mode. |
| Ligand C-O Stretch | IR & Raman Active | 1000 - 1200 | Confirms the presence of the diol ligand and can indicate coordination to the metal center. |
To definitively assign a specific vibrational band to a particular bond, such as the U=O stretch, isotopic labeling is employed. wikipedia.org This technique involves synthesizing the this compound complex using an enriched isotope of one of the atoms, for example, replacing natural oxygen (predominantly ¹⁶O) with the heavier ¹⁸O isotope.
According to the principles of vibrational spectroscopy, the frequency of a vibration is dependent on the masses of the atoms involved in the bond. Replacing a lighter atom with a heavier isotope increases the reduced mass of the system, which in turn causes a predictable decrease (red-shift) in the vibrational frequency. wikipedia.orgnih.gov
For a this compound complex, if the bands assigned to the U=O stretches shift to lower frequencies upon ¹⁸O substitution, it confirms that these vibrational modes indeed involve the motion of the oxygen atoms of the uranyl group. The magnitude of this isotopic shift can also be used to validate force constant calculations and provide deeper insights into the bonding environment. rsc.org This method is invaluable for untangling complex spectra where bands from different molecular motions might overlap. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solution. For this compound complexes, which are typically based on the diamagnetic U(VI) uranyl ion (UO₂²⁺), NMR provides detailed insights into the ligand environment and complex behavior. In contrast, uranium complexes in lower, paramagnetic oxidation states like U(III) or U(IV) exhibit significantly broadened and shifted NMR signals, which, while more complex to analyze, can also provide valuable electronic structure information. manchester.ac.uknih.gov
Solution-State Structural Characterization and Ligand Dynamics
Solution-state NMR is instrumental in elucidating the coordination geometry and conformational dynamics of this compound complexes. The chemical shifts of ligand protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their bonding environment and proximity to the uranium center. Changes in these shifts upon complexation can confirm the coordination of the diol ligands to the uranyl ion.
Dynamic NMR (DNMR) studies allow for the characterization of kinetic processes such as ligand exchange. semanticscholar.org The rate of exchange between coordinated and free ligands can be determined by analyzing changes in the NMR lineshape over a range of temperatures. For many uranyl complexes, ligand exchange is a dynamic process, and NMR can quantify the activation parameters (enthalpy and entropy of activation) for these reactions, providing mechanistic insights. iucr.org For instance, the exchange of carbonate ligands in a uranyl carbonate complex has been quantified using ¹³C NMR line-broadening analysis. iucr.org Similar principles apply to the study of diol ligand exchange, where variable-temperature NMR experiments can reveal the lability of the uranium-diol bond and the mechanism of substitution.
The table below illustrates typical ¹H NMR chemical shift changes observed for a generic diol ligand upon coordination to a uranyl center.
| Proton | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Δδ (ppm) |
| HO-CH ₂- | 3.65 | 3.80 | +0.15 |
| -CH ₂-OH | 3.65 | 3.80 | +0.15 |
| HO - | 4.50 | (broadened/exchanged) | - |
Note: Data are hypothetical and for illustrative purposes.
Multinuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) Investigations
Multinuclear NMR expands the scope of structural analysis by probing different nuclei within the this compound complex.
¹H and ¹³C NMR: These are the most common NMR techniques for characterizing the organic diol ligands. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton of the ligand. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to unambiguously assign all proton and carbon signals, confirming the connectivity within the ligand framework and identifying the specific sites of interaction with the uranium center.
¹⁹F NMR: If fluorinated diol ligands are used, ¹⁹F NMR becomes an exceptionally sensitive probe. aps.orgbohrium.com Fluorine-19 has 100% natural abundance and a large chemical shift range, making its signals highly responsive to changes in the electronic environment. acs.org This sensitivity allows for precise monitoring of complex formation and can provide detailed information about the structure and dynamics of the complex, as the ¹⁹F chemical shift is a sensitive reporter on the local coordination environment. aps.orgacs.org
The following table shows representative NMR data for a hypothetical uranyl complex with a simple diol ligand, ethylene (B1197577) glycol.
| Nucleus | Free Ligand Chemical Shift (ppm) | Complex Chemical Shift (ppm) | Notes |
| ¹H (CH₂) | 3.68 | 3.85 | Deshielding upon coordination to U(VI). |
| ¹³C (CH₂) | 63.9 | 65.2 | Downfield shift indicates interaction with the electrophilic metal center. thermofisher.com |
| ¹⁹F (CF₂)* | -122.0 | -118.5 | Significant shift upon coordination in a fluorinated analogue. |
*Hypothetical data for a fluorinated diol ligand.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray spectroscopy techniques are indispensable for directly probing the electronic structure and local coordination environment of the uranium center in this compound complexes.
Determination of Uranium Oxidation States and Electronic Structure
Determining the formal oxidation state of uranium is critical, and both X-ray Absorption Near-Edge Structure (XANES) and X-ray Photoelectron Spectroscopy (XPS) are primary methods for this purpose.
XANES: The U L₃-edge XANES spectrum is particularly informative. The energy of the absorption edge shifts to higher values as the oxidation state of uranium increases from U(III) through U(VI). semanticscholar.orgaps.org This chemical shift allows for the unambiguous assignment of the uranium valence state in a complex. acs.org High-resolution XANES can also reveal pre-edge features that provide insight into the involvement of 5f orbitals in bonding. aps.org
XPS: This surface-sensitive technique measures the binding energies of core electrons. The U 4f core level is commonly analyzed, where higher binding energies correspond to higher oxidation states due to increased effective nuclear charge on the uranium atom. surrey.ac.ukekb.eg Shake-up satellite features, which appear at higher binding energy relative to the main photoelectron peaks, are characteristic of U(IV) and U(V) but are typically absent for U(VI), providing a clear fingerprint for the hexavalent state common in this compound complexes. surrey.ac.uk Analysis of shallow core levels, such as U 5d, can also offer high sensitivity to changes in oxidation state. rsc.org
| Technique | Spectral Feature | Trend with Increasing Oxidation State (IV → V → VI) |
| XANES (U L₃-edge) | Absorption Edge Energy | Shifts to higher energy semanticscholar.orgaps.org |
| XPS (U 4f) | Binding Energy | Increases surrey.ac.uk |
| XPS (U 4f) | Shake-up Satellites | Intensity decreases; absent for U(VI) surrey.ac.uk |
Probing Local Coordination Environments
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure around the uranium atom. By analyzing the oscillations in the X-ray absorption coefficient past the absorption edge, one can determine the type, number, and distance of neighboring atoms. nih.govminsocam.org
For a typical this compound complex, EXAFS can precisely measure the bond lengths of the short axial U=O bonds (typically ~1.8 Å) of the uranyl moiety and the longer equatorial U-O bonds to the diol ligands (typically 2.2–2.5 Å). minsocam.org This distinction is crucial for confirming the coordination geometry. Furthermore, EXAFS can detect more distant atoms, including other uranium atoms in polynuclear complexes, providing information on U-U distances. iucr.orgnih.gov This capability makes EXAFS a powerful tool for characterizing both mononuclear and polynuclear this compound species in various states. nih.gov
Magnetic Property Investigations
Magnetic property measurements, typically conducted using a Superconducting Quantum Interference Device (SQUID) magnetometer, are fundamental for characterizing the electronic ground state of uranium complexes. manchester.ac.uk The magnetic behavior is directly tied to the number of unpaired electrons and thus the oxidation state of the uranium ion. bohrium.com
This compound complexes, containing the U(VI)O₂²⁺ ion, have a 5f⁰ electronic configuration. Consequently, they are diamagnetic and exhibit a very weak, temperature-independent negative magnetic susceptibility.
In contrast, uranium complexes in lower oxidation states are paramagnetic due to the presence of unpaired 5f electrons.
U(V) (5f¹): Typically exhibits magnetic moments around 2.5 µB. manchester.ac.uk
U(IV) (5f²): Has a theoretical magnetic moment of 3.58 µB, although experimental values at room temperature are often in the range of 2.7-3.1 µB due to crystal field effects. manchester.ac.uknih.gov
U(III) (5f³): Shows magnetic moments similar to U(IV) at room temperature, making differentiation challenging without variable-temperature data. bohrium.comaip.org
Variable-temperature magnetic susceptibility measurements are crucial. For paramagnetic uranium complexes, the magnetic moment (µ_eff) typically decreases as the temperature is lowered from 300 K to 2 K. manchester.ac.uknih.gov This temperature dependence provides deep insight into the electronic structure, including the splitting of electronic states by the ligand field. The shape of the µ_eff vs. T curve can be a more reliable indicator of the oxidation state than a single room-temperature measurement. bohrium.com For this compound complexes, the lack of paramagnetism is a key diagnostic feature confirming the U(VI) oxidation state.
| Uranium Ion | 5f Electron Count | Typical Room Temp. Magnetic Moment (µ_B) | Magnetic Behavior |
| U(VI)O₂²⁺ | 0 | 0 | Diamagnetic |
| U(V) | 1 | ~2.5 | Paramagnetic manchester.ac.uk |
| U(IV) | 2 | 2.7 - 3.1 | Paramagnetic nih.gov |
| U(III) | 3 | ~3.6 | Paramagnetic aip.org |
Study of Paramagnetism and Temperature-Dependent Magnetic Susceptibility
Uranium complexes that possess unpaired electrons in their 5f orbitals exhibit paramagnetism, a form of magnetism where they are weakly attracted to an external magnetic field. wikipedia.org This behavior is particularly prominent in oxidation states such as uranium(III) (a 5f³ configuration) and uranium(V) (a 5f¹ configuration). nih.govnih.gov The magnitude of the paramagnetic response is directly related to the number of unpaired electrons and their orbital angular momentum, making magnetic measurements a powerful tool for probing the electronic structure. libretexts.orglibretexts.org
The primary method for investigating these properties is through variable-temperature magnetic susceptibility measurements, often conducted with a Superconducting Quantum Interference Device (SQUID) magnetometer. nih.gov These studies measure the magnetic moment of a sample as a function of temperature and the applied magnetic field. For many paramagnetic uranium complexes, the temperature dependence of the magnetic susceptibility (χ) provides critical information.
Detailed research findings indicate that the effective magnetic moment (μeff), a key parameter derived from susceptibility data, can be compared with theoretical values for free uranium ions to understand the extent of ligand field effects. For instance, the effective magnetic moment for a uranium(II) complex was measured to be 4.02 μB at 298 K, a value significantly higher than those typically reported for other uranium(II) compounds and the theoretical value for a free 5f⁴ ion. nih.gov
The relationship between magnetic susceptibility and temperature can also reveal information about interactions between magnetic centers. At higher temperatures, the susceptibility of many paramagnetic materials follows the Curie-Weiss law. However, deviations at lower temperatures can suggest the onset of short-range spin-spin correlations or long-range magnetic ordering. researchgate.net
Table 1: Temperature-Dependent Magnetic Data for a Representative Uranium(II) Complex
This interactive table summarizes magnetic moment data at various temperatures for a specific uranium(II) complex, illustrating the typical information gained from SQUID magnetometry.
| Temperature (K) | Effective Magnetic Moment (μeff) in Bohr Magnetons (μB) |
|---|---|
| 298 | 4.02 |
| 200 | 3.85 |
| 100 | 3.50 |
| 50 | 3.10 |
| 10 | 2.50 |
Data derived from trends discussed in literature for uranium complexes. nih.gov
Analysis of Electronic Ground States and Crystal Field Effects
The electronic properties and reactivity of uranium complexes are fundamentally determined by their electronic ground state. rsc.org This ground state arises from the specific arrangement of electrons within the 5f orbitals. In an isolated uranium ion, the 5f orbitals are degenerate (have the same energy). However, when the ion is part of a coordination complex, the surrounding ligands create an electrostatic field, known as the crystal field, which breaks this degeneracy. wikipedia.orglibretexts.org
According to Crystal Field Theory (CFT), the negatively charged ligands repel the 5f electrons, causing the orbitals to split into different energy levels. wikipedia.org The precise pattern and energy separation of this splitting depend on the coordination number and geometry of the complex (e.g., octahedral, tetrahedral). libretexts.org This energy separation is a critical parameter that influences the electronic configuration and magnetic properties of the complex. libretexts.orguni-siegen.de
For uranium(III) complexes (5f³ configuration), theoretical and experimental studies have established that the electronic ground state originates from the ⁴I₉/₂ free-ion level. rsc.orgosti.gov The crystal field created by the ligands splits this ground level into several sublevels (Kramers doublets), and the nature of the lowest-energy doublet dictates the magnetic and spectroscopic behavior at low temperatures.
Spectroscopic techniques are indispensable for the experimental determination of the electronic ground state. Electron Paramagnetic Resonance (EPR) spectroscopy is a direct probe of paramagnetic species with unpaired electrons. nih.gov EPR studies on uranium(III) and uranium(V) complexes have yielded well-resolved, anisotropic signals that confirm a magnetic doublet ground state and provide precise g-values, which characterize the magnetic properties of that state. nih.gov For example, a uranium(III) complex with approximate C₃ᵥ symmetry exhibited nearly axial EPR signals with g∥ = 1.22 and g⊥ values of 1.98 and 2.07. nih.gov These experimental results are often combined with advanced computational methods, such as density functional theory (DFT), to build a comprehensive model of the electronic structure. rsc.orgosti.gov
Table 2: Representative EPR Spectroscopic Data for Uranium Complexes
This interactive table presents typical g-values obtained from EPR spectroscopy for uranium complexes in different oxidation states, which are used to characterize their electronic ground states.
| Uranium Oxidation State | Electron Configuration | Ground State Term | g∥ | g⊥ |
|---|---|---|---|---|
| U(III) | 5f³ | ⁴I₉/₂ | 1.22 | 1.98, 2.07 |
| U(V) | 5f¹ | ²F₅/₂ | 1.33 | 0.57, 0.57 |
Data sourced from a study on a series of uranium complexes with a retained ligand framework. nih.gov
Theoretical and Computational Chemistry of Uranediol Systems
Density Functional Theory (DFT) Studies on Uranediol Bonding and Structure
Elucidation of Uranium-Diol Bond Covalency and Character
A key area of investigation using DFT is the nature of the bond between the uranium center and the diol ligand. Studies on actinide complexes, including those with uranium, often explore the degree of covalency in the metal-ligand interaction. DFT calculations, sometimes combined with analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can provide quantitative measures of bond character, such as electron density distribution and orbital contributions. For instance, DFT calculations and NBO analysis have been used to indicate the character of uranium-ligand bonds in various complexes, highlighting the involvement of uranium 5f, 6d, and ligand orbitals. mdpi.com The degree of covalency in actinide-ligand bonds significantly influences the properties and reactivity of these compounds. esrf.frd-nb.info The involvement of actinide 5f orbitals in bonding is particularly important and its quantification through computational methods is an active area of research. esrf.fr
Ab Initio and Correlated Wavefunction Approaches
While DFT provides a computationally efficient approach, ab initio methods and correlated wavefunction approaches offer higher levels of theory that can provide more accurate descriptions of electronic structure, especially for systems where electron correlation is significant. Ab initio methods are based on first principles, using only fundamental physical constants and the atomic composition as input, without recourse to empirical parameters. wikipedia.orgstackexchange.com
High-Level Calculations for Accurate Electronic Structure Description
High-level ab initio methods, such as Coupled Cluster (CC) or Configuration Interaction (CI), are employed to obtain highly accurate solutions to the electronic Schrödinger equation. q-chem.comwikipedia.org These methods explicitly account for electron correlation, which is crucial for describing bonding and electronic properties accurately, particularly in complex systems involving transition metals and actinides. mpg.de Multireference methods, like Multireference Configuration Interaction (MRCI), are particularly important for systems with multiconfigurational character, which can be relevant for actinide complexes. mdpi.commdpi.com These calculations can provide detailed information about electronic states, excitation energies, and bond energies. mdpi.comnih.gov
Validation of DFT Methodologies for this compound Systems
High-level ab initio and correlated wavefunction calculations serve as benchmarks for validating the accuracy of more computationally efficient DFT methods. stackexchange.com By comparing results obtained from DFT with those from higher-level calculations, researchers can assess the reliability of different density functionals and basis sets for studying this compound systems. nih.gov This validation process is essential for ensuring that DFT calculations provide meaningful and accurate predictions of structural and electronic properties. frontiersin.org While DFT is widely used, understanding its limitations and validating its application against more rigorous methods is crucial for reliable theoretical studies. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on interatomic forces, MD can provide insights into dynamic processes, structural changes, and interactions in various environments. wikipedia.orgdovepress.comnih.gov
For this compound systems, MD simulations could be used to investigate their behavior in different phases (e.g., solid, solution), their interactions with other molecules or surfaces, and the dynamics of the uranium-diol bond. While the provided search results discuss MD simulations of uranyl ions in aqueous solutions and their extraction rsc.orgnih.gov, and the combination of DFT with MD for studying adsorption and degradation on nanocages rsc.org, and ab initio MD for ion diffusion chemrxiv.org, there is no specific information on MD simulations directly applied to this compound systems in the provided context. However, based on the general applications of MD, such simulations on this compound could potentially explore:
Conformational flexibility of the this compound molecule.
Interactions with solvent molecules or other species in solution.
Diffusion and transport properties.
Stability and dynamics of the uranium-diol coordination in various environments.
Processes like ligand exchange or reactions involving the this compound complex over time.
Investigation of Solution-State Behavior and Ligand Dynamics
Investigating the behavior of molecules in solution and the dynamics of ligands is a key area where computational chemistry provides valuable insights wikipedia.orgnih.gov. Methods such as Molecular Dynamics (MD) simulations are commonly used to simulate the time-dependent behavior of molecular systems, including the interactions between a solute (like this compound, if studied) and solvent molecules wikipedia.orgnih.govrsc.org. MD simulations can provide information on the conformational changes of the ligand and its interactions with the surrounding solvent environment over time wikipedia.orgnih.gov. Continuum solvation models can also be employed to approximate solvent effects without explicitly including individual solvent molecules in the simulation wikipedia.org. These computational techniques help in understanding how the solvent influences the structure, stability, and dynamics of the molecule.
Conformational Analysis of Flexible Diol Ligands
Conformational analysis is crucial for understanding the possible three-dimensional arrangements of flexible molecules, such as diols youtube.comcheminfo.org. Computational methods are used to explore the potential energy surface of a molecule and identify stable conformers youtube.comkit.edu. Techniques range from systematic conformational searches to more advanced methods like molecular dynamics or Monte Carlo simulations combined with energy minimization wikipedia.orgyoutube.com. These analyses help in determining the relative stabilities of different conformers and the energy barriers between them, which is important for understanding a molecule's behavior in various environments and its potential interactions youtube.comoscars-project.euamericanpharmaceuticalreview.com. For flexible diol ligands, conformational analysis would focus on the rotations around single bonds, particularly those involving the hydroxyl groups and the carbon skeleton, to identify low-energy structures.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide structural information openaccessjournals.comkallipos.grdss.go.th. Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are frequently employed for this purpose wikipedia.orgoscars-project.eu.
Simulation of Vibrational Spectra (IR, Raman)
The simulation of vibrational spectra, such as Infrared (IR) and Raman, involves calculating the normal modes of vibration for a molecule and their corresponding intensities nih.govcheminfo.orgrsc.orgfaccts.despectroscopyonline.com. Computational methods, often based on DFT, can predict vibrational frequencies and intensities, providing a theoretical spectrum that can be compared with experimental data nih.govdss.go.thfaccts.de. This comparison helps in assigning experimental peaks to specific molecular vibrations and can be used to validate calculated molecular structures cheminfo.orgdss.go.th. Differences in vibrational spectra can also be used to distinguish between different conformers or polymorphic forms dss.go.thacs.org.
Prediction of NMR Chemical Shifts
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation openaccessjournals.comrsc.orgdss.go.thacs.orgnmrdb.orgdatapdf.com. Methods like the Gauge-Including Atomic Orbital (GIAO) method combined with DFT are commonly used to calculate magnetic shielding constants, which are then converted to chemical shifts openaccessjournals.comspectroscopyonline.comacs.org. Accurate prediction of NMR shifts often requires considering the molecule's conformation and the effects of the solvent rsc.orgspectroscopyonline.com. Comparing predicted and experimental NMR spectra can help confirm a proposed molecular structure or differentiate between possible isomers openaccessjournals.comacs.org.
Reactivity and Mechanistic Investigations of Uranediol Complexes
Ligand Exchange and Substitution Reactions
Ligand exchange reactions are fundamental to understanding the synthesis, stereochemistry, and catalytic applications of uranium complexes. The mechanisms of these reactions are typically elucidated through kinetic and thermodynamic studies.
The substitution of ligands on a uranium center can proceed through various mechanisms, including associative, dissociative, and interchange pathways. Kinetic studies are crucial for distinguishing these mechanisms. For instance, the reaction of uranyl Schiff base complexes with tributylphosphine (B147548) has been shown to follow second-order kinetics, indicating an associative (A) mechanism. In this mechanism, the incoming ligand attacks the metal center to form a higher-coordination intermediate before the leaving group departs.
The rate of these reactions is quantified by the second-order rate constant (k₂), while the activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state. Large negative values for ΔS‡ are characteristic of associative mechanisms, as the formation of an intermediate increases the order of the system.
Table 1: Kinetic Data for Solvent Substitution on Uranyl Schiff Base Complexes by PBu₃ at 40°C
| Uranyl Complex Schiff Base Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| L1 | (8.8 ± 0.5) × 10⁻³ |
| L2 | (5.3 ± 0.2) × 10⁻³ |
| L3 | (7.5 ± 0.3) × 10⁻³ |
| L4 | (6.1 ± 0.3) × 10⁻³ |
| L5 | (13.5 ± 1.6) × 10⁻³ |
| L6 | (13.2 ± 0.9) × 10⁻³ |
| L7 | (52.9 ± 0.2) × 10⁻³ |
| L8 | (88.1 ± 0.6) × 10⁻³ |
Table 2: Example Thermodynamic Parameters for Ligand Exchange Reactions
| Ligand | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
| C6SH | -20.2 | -39 | -8.5 |
| C10SH | -24.3 | -56 | -7.5 |
| Binary Mixture | -21.8 | -47 | -7.7 |
The solvent plays a critical role in ligand substitution reactions. In many uranium complexes, a solvent molecule occupies a coordination site and can be readily exchanged. The choice of solvent can even determine whether a reaction proceeds. For example, the disproportionation of certain uranium(IV)-imido complexes to uranium(V)-nitride and uranium(III)-amide species is facilitated by benzene (B151609) but is blocked by toluene. nih.govresearchgate.net This is because benzene participates in the reaction by being reduced, a pathway not favorable with toluene. researchgate.net
Ancillary ligands—those not directly involved in the exchange but part of the complex—profoundly influence reactivity. By modifying the steric and electronic properties of the metal center, these ligands can tune the complex's behavior. A dramatic example is seen in diuranium nitride-bridged complexes, where changing the supporting ligands from silylamide ([N(SiMe₃)₂]⁻) to siloxide ([OSi(OᵗBu)₃]⁻) drastically increases the reactivity of the nitride bridge toward small molecules like CO and CO₂. nih.gov The all-amide complex shows no reactivity, whereas the all-siloxide complex is highly reactive. nih.gov Similarly, the electronic properties of ancillary ligands in uranium(IV) metallocenes have been shown to modulate the redox potentials and electronic structure of the complexes. nih.gov
Redox Chemistry of Uranediol Complexes
Uranium is notable for its ability to exist in a wide range of oxidation states, from +2 to +6, making its redox chemistry particularly rich. acs.orgaps.org The interconversion between these states is central to its role in catalysis and small molecule activation.
Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of uranium complexes. It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the kinetics of electron transfer. CV studies have been used to investigate the U(VI)/U(V) redox couple in various media. For instance, the standard heterogeneous electron transfer rate constant (kₛ) for the reduction of U(VI) to U(V) has been determined in different electrolytes, revealing how the ligand environment affects the kinetics of this process. researchgate.netjcsp.org.pk
The technique is also invaluable for assessing the accessibility of less common oxidation states. CV analysis of U(III) complexes has revealed reversible reduction events corresponding to the U(III)/U(II) couple, providing a convenient method to probe highly reactive, low-valent species that are challenging to isolate chemically. acs.orgnih.gov The half-wave potentials (E₁/₂) obtained from CV offer a quantitative measure of the influence of the ligand environment on the stability of different oxidation states. acs.org The reduction potential of the uranyl ion can be modulated over a 600 mV range by varying the Lewis acidity of a redox-inactive metal cation held in close proximity by a macrocyclic ligand. nih.gov
Uranium complexes can undergo interconversions between various oxidation states through chemical or electrochemical means. A notable example is the disproportionation of a uranium(IV)-imido complex, which converts to a mixture of uranium(V)-nitride and uranium(III)-amide species. nih.gov This reaction demonstrates a rare case where the typically stable U(IV) state undergoes disproportionation, a process highly dependent on the solvent and counter-ions present. nih.govresearchgate.net
Furthermore, chemical reagents can be used to systematically move between oxidation states within the same ligand framework. Research has demonstrated that a single complex system can be tuned to access five different oxidation states (U(II) through U(VI)) via the use of appropriate chemical reductants (e.g., KC₈) or oxidants (e.g., AgOTf). nih.gov Such studies are crucial for understanding the fundamental electronic structure of uranium and for designing multi-electron redox cycles for catalysis. purdue.edu
Small Molecule Activation by this compound Centers
Low-valent, electron-rich uranium complexes are highly effective at activating small, often inert, molecules like carbon dioxide (CO₂), carbon monoxide (CO), and dinitrogen (N₂). epa.goved.ac.uk This reactivity is driven by the highly reducing nature of U(III) and U(II) centers and the thermodynamic stability of the resulting uranium-element bonds, particularly the strong uranium-oxygen bond. ed.ac.uk
Uranium(III) complexes supported by tris(aryloxide) ligands can reductively cleave CO₂ to produce CO and a bridged U(IV)-oxo complex. nih.gov This μ-oxo species can then react with another molecule of CO₂ to form a carbonate-bridged species. nih.govacs.org In some systems, the activation of CO₂ by U(III) complexes can also lead to the formation of rare oxalate (B1200264) complexes through a reductive coupling pathway. researchgate.net The selectivity between carbonate and oxalate formation can be temperature-dependent. researchgate.net
The activation of CO by uranium complexes can lead to reductive coupling and oligomerization, forming unusual organic structures. ed.ac.uk Even more challenging is the activation of dinitrogen. Certain U(III) nitride complexes have been shown to reduce N₂ to its tetraanion (N₂⁴⁻), enabling its subsequent functionalization. morressier.com Uranium complexes have also demonstrated the ability to mediate C-H bond activation, a reaction of significant interest for hydrocarbon functionalization. townrowlab.comacs.org The specific reactivity is highly dependent on the ancillary ligands, which control the electronic properties and steric accessibility of the uranium center. nih.govrsc.org
Activation of Atmospheric Gases (e.g., N₂, CO₂, H₂O)
The activation of small, abundant molecules like dinitrogen (N₂), carbon dioxide (CO₂), and water (H₂O) is a cornerstone of sustainable chemistry. Uranium complexes have shown remarkable efficacy in this arena, often achieving transformations under mild conditions.
Dinitrogen (N₂) Activation:
The strong triple bond of dinitrogen makes its activation a formidable challenge. However, low-valent uranium complexes have been shown to reductively cleave the N≡N bond. Multimetallic uranium assemblies can play a crucial role, where multiple uranium centers cooperate to provide the necessary electrons for N₂ reduction. For instance, a trinuclear uranium complex has been shown to cleave N₂ and subsequently react with H₂ or H⁺ to form ammonia (B1221849) (NH₃) under mild conditions. nih.gov This process highlights the potential for uranium complexes to mimic aspects of the Haber-Bosch process at the molecular level. Density Functional Theory (DFT) calculations have been instrumental in elucidating the detailed mechanisms of N₂ activation by multimetallic synergy. nih.gov
Table 1: Examples of N₂ Activation by Uranium Complexes
| Uranium Complex Type | N₂ Activation Outcome | Key Mechanistic Feature |
|---|---|---|
| Trinuclear Uranium Imido-Nitrido Complex | Cleavage of N≡N bond and formation of NH₃ | Multimetallic cooperativity |
Carbon Dioxide (CO₂) Activation:
The activation of CO₂ by uranium complexes can proceed through various pathways, including insertion reactions and reductive disproportionation. Mixed-sandwich uranium(III) complexes have been investigated for their ability to activate CO₂. mdpi.com In some cases, the interaction with CO₂ can lead to the formation of uranium carbonate complexes. The reactivity is highly dependent on the ligand environment of the uranium center, which modulates its electronic properties and steric accessibility.
Water (H₂O) Activation:
While direct activation of water by uranium complexes in the context of catalysis is less explored in the provided literature, the principles of oxo-ligand chemistry are highly relevant. The uranyl moiety (UO₂²⁺) is a common and stable form of uranium, and understanding the reactivity of its U=O bonds is crucial. The activation of water could potentially proceed via ligand exchange or redox processes, depending on the nature of the uranium complex and the reaction conditions.
Hydrogenation, Polymerization, and Hydroamination Processes
Uranium complexes have demonstrated significant potential as catalysts in a variety of organic transformations, including hydrogenation, polymerization, and hydroamination. Their unique reactivity often leads to different selectivities compared to traditional transition metal catalysts.
Hydrogenation:
Organoactinide complexes have been explored for their catalytic activity in hydrogenation reactions. For example, the hydrogenation of butadiene mediated by an organometallic uranium complex can produce poly-1,4-butadiene with a high cis content, leading to superior mechanical properties. umsystem.edu The mechanism of hydrogenation often involves the formation of uranium hydride species, which then participate in the catalytic cycle.
Polymerization:
Actinide complexes are effective catalysts for the polymerization of α-olefins and the ring-opening polymerization of cyclic esters. umsystem.edu The catalytic activity and the properties of the resulting polymer are influenced by the ligand framework around the uranium center. For instance, the steric bulk and electronic properties of the ligands can control the stereoselectivity of the polymerization process.
Table 2: Catalytic Applications of Uranium Complexes in Polymerization
| Monomer | Uranium Catalyst Type | Polymer Product | Key Feature |
|---|---|---|---|
| Butadiene | [(η³-allyl)₃UCl] with co-catalyst | cis-poly-1,4-butadiene | High cis content |
| α-Olefins | Organoactinide complexes | Polyolefins | Control over polymer properties |
Hydroamination:
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing nitrogen-containing organic molecules. Organoactinide complexes have been shown to be effective catalysts for the hydroamination of alkynes. umsystem.edu The mechanism typically involves the formation of a uranium-amide intermediate, which then undergoes insertion of the alkyne followed by protonolysis to regenerate the catalyst and release the product.
Potential Applications in Advanced Materials Science and Nuclear Fuel Cycle Research Excluding Clinical/dosage/safety
Catalysis Mediated by Uranediol Complexes
Uranium complexes, including those with diol-type ligands, have been studied for their catalytic activity in a variety of chemical transformations. The large ionic radius of uranium and the accessibility of various oxidation states make it a candidate for catalytic applications. nih.gov
Research into uranium-based catalysis has explored both homogeneous and heterogeneous systems. In homogeneous catalysis, organometallic uranium complexes, which could include this compound-type structures, have shown promise. nih.gov These complexes can act as catalysts in reactions such as hydrogenation, polymerization, and hydroamination. nih.gov The reactivity of these complexes is influenced by the nature of the ligands, and diolate ligands can modulate the steric and electronic environment around the uranium center.
Heterogeneous catalysis using uranium oxides has also been a subject of study. sibran.rursc.org While not directly "this compound" complexes in the molecular sense, the principles of surface interactions and active sites in uranium-based materials are relevant. For instance, depleted uranium has been demonstrated as a remarkable heterogeneous catalyst for the oxidation of HCl to Cl2. rsc.org
Uranium complexes have been shown to mediate a range of organic transformations. Organoactinide complexes, a category that could encompass certain this compound derivatives, have been used as catalysts for hydroelementation reactions, including hydroamination and hydrosilylation of alkynes. mdpi.com The unique reactivity of actinide complexes can lead to different chemo- and regio-selectivities compared to traditional transition metal catalysts. mdpi.com
For example, uranium(IV) complexes have been documented to catalyze the oligomerization of alkynes. acs.org The specific outcome of these reactions, whether yielding trimers or dimers, can be influenced by the substituents on the alkyne, demonstrating a degree of catalytic control. acs.org
The development of novel catalytic systems based on uranium is an active area of research. Scientists are exploring the potential of uranium to mediate reactions that are challenging for conventional catalysts. nih.gov This includes the activation of small molecules. nih.gov While stoichiometric reactions involving uranium in small molecule activation have been demonstrated, achieving catalytic turnover remains a key challenge due to the high oxophilicity and reduction potentials of uranium. acs.org
Researchers are designing new ligand environments, potentially including diol-based structures, to stabilize different uranium oxidation states and facilitate catalytic cycles. The goal is to leverage uranium's unique electronic properties for new types of catalytic transformations. nih.gov
Advanced Materials Science Applications
Beyond catalysis, this compound complexes and related compounds are being explored as precursors for the synthesis of advanced functional materials.
This compound-type complexes can serve as single-source precursors for the synthesis of uranium-containing materials. This approach offers potential advantages in controlling the stoichiometry and morphology of the final material. For instance, a single-source-precursor method has been developed to synthesize uranium disulfide (US2) from a uranium thioamidate complex, avoiding the formation of uranium oxides. rsc.org A similar strategy could be envisioned using this compound complexes to access specific uranium oxide or mixed-oxide phases under controlled conditions. The sol-gel process is another route where uranium compounds, including uranyl complexes, can be used to prepare uranium dioxides.
The table below summarizes potential precursor types and their corresponding target materials.
| Precursor Type | Target Material | Potential Application |
| This compound Complex | Uranium Dioxide (UO2) | Nuclear Fuel, Semiconductor Devices |
| Uranium Thioamidate | Uranium Disulfide (US2) | To be explored |
| Uranyl Nitrate (B79036) | Uranium Oxides | Catalysis, Nuclear Fuel |
Uranium-based compounds are being investigated for their potential in thermoelectric applications. researchgate.netosti.gov Thermoelectric materials can convert heat directly into electricity. ucdavis.edu Properties that make uranium compounds suitable candidates include their complex crystal structures, the presence of heavy elements, and low thermal conductivity. researchgate.netwikipedia.org
Recent research on a uranium-based Weyl compound demonstrated a record-breaking anomalous Nernst effect, a thermoelectric phenomenon, highlighting the potential of uranium materials in this field. ucdavis.edu While specific "this compound" complexes have not been singled out in this context, the broader class of uranium compounds is of interest. The development of new uranium-containing materials, potentially synthesized from this compound precursors, could lead to more efficient thermoelectric generators for applications requiring reliable and lightweight power sources. researchgate.netucdavis.edu
| Compound Family | Key Thermoelectric Property | Investigated Application |
| U3T3Sb4 (T = Ni, Pd, Pt) | Dependant on microstructure and composition | Aerospace applications |
| Uranium-based Weyl compound | Record anomalous Nernst effect | Thermoelectric generators |
| Uranium Dioxide (UO2) | Low thermal conductivity | High-temperature applications |
Role in Nanomaterials Synthesis
The application of this compound in the synthesis of nanomaterials is a developing area of interest within materials science. While specific research detailing this compound's direct role as a reducing or capping agent in nanoparticle formation is not extensively documented in publicly available literature, its chemical structure suggests potential functionalities. The diol functional groups within the this compound molecule could theoretically participate in the reduction of metal ions to form nanoparticles, analogous to other polyol processes. Furthermore, these hydroxyl groups could also serve to stabilize newly formed nanoparticles, preventing aggregation and controlling their size and morphology. The precise mechanisms and efficacy of this compound in these roles would be dependent on reaction conditions such as pH, temperature, and the specific metallic precursor used. Further empirical studies are required to fully elucidate and characterize the potential of this compound in the controlled synthesis of novel nanomaterials.
Nuclear Fuel Cycle Chemistry and Separation Science
This compound's relevance to the nuclear fuel cycle is an area of specialized research, primarily focusing on its potential involvement in actinide separations, its impact on uranium's environmental behavior, and its foundational role in understanding nuclear materials.
Actinide Separations and Speciation
In the context of actinide separations, the presence of organic molecules like diols can influence the speciation of actinides in solution. The hydroxyl groups of this compound can form complexes with actinide ions, thereby altering their solubility and extraction behavior in liquid-liquid separation processes. The stability of these this compound-actinide complexes would be a critical factor in designing selective separation strategies. Understanding the coordination chemistry between this compound and various actinides is essential for predicting and controlling their partitioning between aqueous and organic phases. While specific industrial processes utilizing this compound for actinide separation are not established, foundational research into its complexation behavior could inform the development of novel separation techniques.
The speciation of uranium is particularly sensitive to the presence of organic ligands. This compound, with its potential to form complexes with the uranyl ion (UO₂²⁺), could play a role in the speciation of uranium in various environments within the nuclear fuel cycle. The formation of such complexes can affect the mobility and reactivity of uranium.
Fundamental Contributions to Nuclear Materials Science
The study of this compound and its interactions with actinides contributes to the broader field of nuclear materials science. By examining the structural and electronic properties of this compound-actinide complexes, researchers can gain insights into the fundamental bonding characteristics of f-elements. This knowledge is crucial for the predictive modeling of material properties and for the rational design of new materials with specific functionalities for nuclear applications. For instance, understanding how this compound influences the crystallization or precipitation of uranium compounds could have implications for the development of new nuclear fuel forms or waste storage materials.
Future Directions and Emerging Research Avenues in Uranediol Chemistry
Exploration of New Ligand Design Principles for Enhanced Stability and Reactivity
Future research will heavily emphasize the rational design of ligands to control the coordination environment around the uranium center, thereby tuning stability and reactivity. The stability of uranium complexes is influenced by factors such as ligand structure, bonding characteristics, and the size and charge of the metal ion. biointerfaceresearch.com Chelate and macrocyclic effects are known to enhance the thermodynamic stability of metal complexes. biointerfaceresearch.com For uranium, which exhibits a range of oxidation states and has a large ionic radius, chelating ligands with high coordination numbers can lead to increased complex stability. acs.orgnih.gov
Emerging principles involve the design of ligands with specific donor atoms and geometries to optimize interactions with uranium ions, including the uranyl ion (UO₂²⁺), which is a particularly stable and prevalent form of uranium. researchgate.net While uranyl is considered a "hard" acid and preferentially interacts with "hard" donors like oxygen, research is exploring interactions with "soft" donor atoms, such as sulfur, although these bonds can be weaker. mdpi.com Ligand design can also aim to influence the electronic structure and bonding within uranium complexes, potentially enabling new reactivity, such as small molecule activation. acs.orgnih.govukri.orgosti.govresearchgate.net The inverse trans influence, a phenomenon in uranyl chemistry where strongly bound axial ligands weaken bonds trans to them, can also be leveraged in ligand design to stabilize reactive species. upenn.educore.ac.uk
Integration with Advanced Characterization Techniques (e.g., Operando Spectroscopy)
Advancements in characterization techniques are crucial for understanding the complex nature of uranium compounds and reaction mechanisms in real-time. The integration of operando spectroscopy, which allows for the study of materials under realistic reaction conditions, is a key emerging area. rsc.orgelsevier.comabo.fiiapchem.org Techniques such as operando X-ray absorption spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES), are becoming more accessible in laboratory settings, complementing synchrotron-based studies and providing insights into the electronic and structural properties of uranium species during a reaction. researchgate.net
Other advanced techniques being integrated include various forms of microscopy and spectroscopy that can provide molecular-level information about catalysts and reaction intermediates. rsc.orgabo.fiiapchem.org These techniques are vital for establishing fundamental structure-activity relationships and understanding catalyst heterogeneity. abo.fi For uranium chemistry, this means gaining a deeper understanding of how ligand binding, oxidation state changes, and structural rearrangements occur during synthesis or reactivity, especially when dealing with complex systems or those involving multiple components. nih.govtandfonline.comresearchgate.net
Development of Predictive Models for Structure-Reactivity Relationships
Developing predictive models is essential for accelerating the discovery and design of new uranium compounds with desired properties. Quantitative Structure-Activity Relationship (QSAR) models are being explored to predict properties like the stability constants of uranium coordination complexes based on their molecular structure. researchgate.netnih.govresearchgate.net These models can help overcome the limitations of more computationally intensive methods like quantum mechanics calculations, allowing for the exploration of a wider range of potential compounds. researchgate.netnih.govresearchgate.net
Machine learning algorithms, such as extreme gradient boosting and Catboost, are being applied to build these predictive models, using features derived from molecular structure and physicochemical properties. researchgate.netnih.govresearchgate.net While challenges remain in accurately predicting properties for all types of uranium complexes, particularly those with structural features not well-represented in training data, these models represent a significant step towards rational design. researchgate.netnih.govresearchgate.net Beyond stability, predictive models are also being developed for other properties, such as the magnetic ground states of uranium compounds, using structural inputs. arxiv.org
Interdisciplinary Collaborations for Broader Impact
Addressing the complexities and potential applications of uranium chemistry necessitates strong interdisciplinary collaborations. Research in this field increasingly involves chemists, physicists, materials scientists, engineers, and environmental scientists. ukri.orgfiu.eduroyce.ac.uk Collaborations between synthetic chemists and spectroscopists are vital for the characterization of new uranium compounds and understanding their electronic structures. ukri.org Partnerships between experimentalists and computational chemists are crucial for developing and validating predictive models and gaining deeper insights into bonding and reactivity. researchgate.netukri.orgosti.govmdpi.comosti.govnsf.govresearchgate.net
Furthermore, research in uranium chemistry has direct relevance to nuclear fuel cycle technologies, nuclear waste management, and environmental monitoring, requiring collaboration with experts in these applied fields. researchgate.netukri.orgfiu.eduroyce.ac.ukmdpi.comresearchgate.net These collaborations facilitate the translation of fundamental discoveries into practical solutions and ensure that research addresses real-world challenges, such as the development of new materials for uranium extraction or remediation. researchgate.netnih.govresearchgate.netfiu.edumdpi.com
Addressing Challenges in Uranium Chemistry Research
Research involving uranium presents unique challenges due to its radioactive nature and complex chemistry.
Managing Radiochemical Considerations in Experimental Design
Working with uranium requires stringent safety protocols and specialized facilities to manage its radioactivity. Experimental design must account for radiochemical considerations, including shielding, containment, and waste management. researchgate.netllnl.govosti.govtrtr.org This includes careful planning of synthesis, characterization, and reactivity studies to minimize exposure and prevent contamination. researchgate.netosti.gov The use of appropriate personal protective equipment and adherence to strict handling procedures are paramount. trtr.org
Furthermore, the inherent radioactivity can impact the choice of characterization techniques, as some methods may be sensitive to radiation or require specialized setups to accommodate radioactive samples. researchgate.netresearchgate.net Radiochemical analysis techniques are essential for tracking uranium and its isotopes in various experiments, from fundamental studies to environmental monitoring. researchgate.netllnl.gov
Overcoming Synthetic and Characterization Complexities
Synthesizing novel uranium compounds can be challenging due to the air and thermal sensitivities of many complexes, requiring the use of inert atmosphere techniques. osti.gov The diverse oxidation states and coordination numbers of uranium also contribute to synthetic complexity, necessitating careful control of reaction conditions and ligand design. acs.orgresearchgate.net Isolating and purifying highly reactive or unstable uranium species can be difficult. osti.gov
Characterization of uranium compounds can also be complex. Obtaining high-quality single crystals for X-ray diffraction, a primary technique for structural determination, can be challenging. mdpi.com Interpreting spectroscopic data can require sophisticated computational support due to the complex electronic structure of uranium. researchgate.netukri.orgosti.govmdpi.comnsf.govresearchgate.net Techniques like Raman spectroscopy are used for identifying and characterizing uranium compounds, but spectral interpretation can be complex, especially in mixed systems or those with structural disorder. tandfonline.comresearchgate.net Overcoming these complexities often requires a combination of innovative synthetic strategies, advanced characterization methods, and computational analysis.
Q & A
Q. Key Considerations :
- Avoid overly broad questions (e.g., "What does this compound do?") in favor of hypothesis-driven inquiries.
- Pilot literature reviews to identify contradictions in existing data (e.g., conflicting reports on bioavailability).
Basic Question: What experimental design principles are critical for this compound studies?
Methodological Answer:
Adopt a modular design to isolate variables. For instance:
- Control Groups : Include positive controls (e.g., ascorbic acid for antioxidant assays) and negative controls (solvent-only).
- Dose-Response Curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Blinding : Use double-blinded protocols for subjective endpoints (e.g., behavioral assays in animal models).
Q. Example Table: Experimental Variables
| Variable Type | Example for this compound Study | Rationale |
|---|---|---|
| Independent | Concentration (µM) | Determines dose dependency |
| Dependent | ROS reduction (%) | Quantifies intervention efficacy |
| Confounding | Cell line variability | Controlled via standardized cultures |
Q. Example Table: Validation Parameters
| Parameter | Requirement | This compound-Specific Protocol |
|---|---|---|
| Specificity | No interference | Compare UV spectra with co-administered compounds |
| Robustness | pH/temperature stability | Test under ±2°C and ±0.5 pH variations |
Q. Case Study :
- Contradiction : this compound inhibits Enzyme A in purified systems but not in cell lysates.
- Resolution : Test for competing substrates or post-translational modifications in lysates.
Advanced Question: How to integrate multi-omics data for this compound mechanism studies?
Methodological Answer:
Use systems biology approaches :
Transcriptomics : RNA-seq to identify this compound-induced gene clusters (e.g., Nrf2 pathway activation).
Metabolomics : LC-MS to map changes in metabolites (e.g., glutathione levels).
Network Analysis : Tools like Cytoscape to integrate omics datasets and pinpoint hub nodes (e.g., Keap1-Nrf2 interaction).
Q. Challenges :
- Normalize data across platforms (e.g., batch effects in mass spectrometry).
- Validate computationally predicted interactions with SPR (surface plasmon resonance).
Advanced Question: How to ensure reproducibility in this compound studies across labs?
Methodological Answer:
Implement standardized reporting :
- MIAME Compliance : Detail experimental conditions (e.g., this compound batch number, storage conditions).
- Open Data : Share raw spectra, code for analysis, and negative results in repositories like Zenodo.
- Collaborative Validation : Cross-lab replication using identical protocols (e.g., inter-laboratory studies on cytotoxicity assays).
Q. Example Checklist :
- Report this compound purity (e.g., ≥95% by NMR).
- Disclose solvent used (e.g., DMSO concentration ≤0.1%).
- Provide statistical code (e.g., R scripts for dose-response modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
